1-amino-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family, characterized by its unique structural and functional properties. This compound is recognized for its diverse biological activities and potential therapeutic applications, particularly in the context of cannabinoid receptor interactions and kinase inhibition. The molecular formula for this compound is with a molecular weight of approximately 149.15 g/mol .
The compound is classified as an indazole derivative, which is a class of compounds known for their significant pharmacological properties. Indazole derivatives have been extensively studied for their roles in medicinal chemistry, particularly in developing drugs targeting various diseases, including those mediated by cannabinoid receptors and protein kinases .
The synthesis of 1-amino-1H-indazol-3(2H)-one typically involves cyclization reactions of hydrazine derivatives with carbonyl compounds. One common method includes:
The molecular structure of 1-amino-1H-indazol-3(2H)-one features a fused ring system consisting of an indazole core with an amino group at the 1-position and a carbonyl group at the 3-position. The canonical SMILES representation is C1=CC=C2C(=C1)C(=O)NN2N
, while its InChI key is DVRKYKCDKYUEHI-UHFFFAOYSA-N
.
Property | Value |
---|---|
Molecular Formula | C7H7N3O |
Molecular Weight | 149.15 g/mol |
CAS Number | 131630-21-2 |
Melting Point | Not specified |
Boiling Point | Not specified |
1-amino-1H-indazol-3(2H)-one can participate in several chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 1-amino-1H-indazol-3(2H)-one primarily involves its interaction with cannabinoid receptors, specifically CB1 receptors, which are implicated in various physiological processes including pain modulation and appetite regulation. Additionally, this compound has been studied for its inhibitory effects on protein kinases, particularly IKK1, which plays a crucial role in inflammatory responses and cell signaling pathways .
The compound's stability can be affected by environmental factors such as temperature and humidity. Proper storage conditions are recommended to maintain its integrity .
1-amino-1H-indazol-3(2H)-one has several scientific uses:
The introduction of diverse aryl groups at the C-5 position of the indazole scaffold is efficiently achieved through palladium-catalyzed Suzuki-Miyaura coupling. This method employs 5-bromo-1H-indazol-3-amine as the pivotal precursor, reacting with arylboronic esters under optimized conditions: PdCl₂(dppf)₂ as the catalyst, Cs₂CO₃ as the base, and a 1:1 dioxane/H₂O solvent system at 90°C under nitrogen protection [1]. This approach leverages the electron-deficient nature of the bromoindazole substrate, facilitating oxidative addition into the Pd⁰ catalytic cycle. The reaction exhibits broad functional group tolerance, accommodating electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-F, -CF₃) substituents on the boronic ester, with yields typically exceeding 80% [1] [4].
Table 1: Suzuki Coupling Conditions for C-5 Functionalization
Boronic Ester Substituent | Catalyst System | Base | Yield (%) | Key Advantages |
---|---|---|---|---|
4-Fluorophenyl | PdCl₂(dppf)₂ | Cs₂CO₃ | 85 | Tolerance to halogens |
3,5-Dimethoxyphenyl | PdCl₂(dppf)₂ | Cs₂CO₃ | 82 | Electron-donating groups compatible |
4-Trifluoromethylphenyl | PdCl₂(dppf)₂ | Cs₂CO₃ | 78 | Electron-withdrawing groups compatible |
2-Naphthyl | PdCl₂(dppf)₂ | Cs₂CO₃ | 81 | Bicyclic systems feasible |
The chemoselectivity of this reaction avoids competing N-arylation, attributed to the steric protection of the indazole N-H by the adjacent amino group. Post-coupling, products are purified via chromatography, confirming structures through ¹H/¹³C NMR and HR-MS [1]. This methodology enables the construction of sterically diverse indazole libraries crucial for structure-activity relationship (SAR) studies in anticancer drug discovery [1] [6].
An alternative route to the indazole core centers on intramolecular N–N bond construction via oxidative cyclization. This method utilizes 2-amino-N′-arylbenzimidamides as substrates, with catalytic Na₂WO₄ (10 mol%) and H₂O₂ as the terminal oxidant in ethanol at 70°C [3]. The mechanism involves tungsten-peroxo complexes activating the amidine nitrogen, initiating nucleophilic attack and subsequent dehydrogenation to form the indazol-3-imine core. This pathway selectively yields N-aryl-1H-indazol-3-amines or N-aryl-3H-indazol-3-imines, depending on the aryl substituent’s electronic properties [3].
Table 2: Optimization of Na₂WO₄/H₂O₂ Oxidative Cyclization
Solvent | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Product Selectivity |
---|---|---|---|---|---|
Ethanol | H₂O₂ | 70 | 3 | 92 | 1H-indazol-3-amine |
Acetonitrile | H₂O₂ | 80 | 5 | 75 | Mixture |
Water | H₂O₂ | 100 | 2 | 68 | 3H-indazol-3-imine |
DMF | H₂O₂ | 90 | 4 | 81 | 1H-indazol-3-amine |
Key advantages include avoidance of transition metals for N–N coupling and compatibility with aryl groups bearing halogen (-Cl, -Br) or nitro (-NO₂) substituents [3] [6]. This method circumvents the need for pre-functionalized halobenzonitriles, offering a streamlined approach for indazole annulation.
The C-3 position of indazole serves as a strategic handle for introducing pharmacophoric groups. Two dominant strategies involve:
Table 3: Biological Activity of C-3 Functionalized Indazoles
Compound | C-3 Substituent | K562 IC₅₀ (μM) | Selectivity (HEK-293/K562) | Target Pathway |
---|---|---|---|---|
6o | Piperazine acetamide | 5.15 | 6.4-fold | Bcl-2/p53-MDM2 inhibition |
5k | 4-Fluorophenyl mercapto | 8.86 | 1.4-fold | Non-selective cytotoxic |
7e | Indole-mercaptoacetamide | 0.011* | >1000-fold* | HDAC6 inhibition |
13a | Quinoline-mercaptoacetamide | 0.0028* | >2000-fold* | HDAC6 inhibition |
*HDAC6 IC₅₀ values (μM) [10]
The piperazine-linked derivatives (e.g., compound 6o) demonstrate superior cancer cell selectivity due to enhanced solubility and target affinity, attributed to the piperazine’s capacity to form intramolecular hydrogen bonds and modulate acid-base equilibrium [1] [10]. In contrast, mercaptoacetamide derivatives exhibit potent HDAC6 inhibition, with halogenated cap groups (e.g., in 13a) enhancing lipophilicity for blood-brain barrier penetration [10].
Ceric ammonium nitrate (CAN) serves as a potent Lewis acid catalyst for C-3 functionalization under ultrasound irradiation. In a model reaction, CAN (0.1 equiv) in anhydrous methanol facilitates the Michael addition of indole derivatives to α,β-unsaturated carbonyls, achieving >80% yields within 3 hours [5]. Ultrasound enhances the reaction by:
Table 4: Ultrasound vs. Conventional CAN-Catalyzed Reactions
Substrate Pair | Method | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Indole + Benzylideneacetone | Ultrasound | 3 | 89 | <5% |
Indole + Benzylideneacetone | Stirring (25°C) | 15 | 72 | 12% |
Indole + Chalcone | Ultrasound | 3.5 | 85 | <5% |
Indole + Chalcone | Reflux | 18 | 68 | 18% |
CAN’s redox-active cerium ions activate carbonyl groups, while the ammonium nitrate counterion stabilizes developing charges in the transition state [8]. This synergy enables exclusive C-3 alkylation of indoles without N-alkylation byproducts [5]. Recent advances employ CAN-stabilized maghemite nanoparticles (CAN-γ-Fe₂O₃) for magnetically recoverable catalysis, maintaining >90% yield over five cycles [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: